tert-butyl (2S,5S)-2-methyl-5-[5-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-imidazol-2-yl]pyrrolidine-1-carboxylate
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Overview
Description
Tert-butyl (2S,5S)-2-methyl-5-[5-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-imidazol-2-yl]pyrrolidine-1-carboxylate is a complex organic compound that features a pyrrolidine ring, an imidazole moiety, and a boronate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of catalysts, protecting groups, and specific solvents to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize efficiency and minimize waste. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to scale up the production while maintaining consistency and quality .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (2S,5S)-2-methyl-5-[5-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-imidazol-2-yl]pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The boronate ester group can be oxidized to form boronic acids.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the boronate ester site
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronate ester yields boronic acids, while nucleophilic substitution can introduce various functional groups at the boronate site .
Scientific Research Applications
Tert-butyl (2S,5S)-2-methyl-5-[5-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-imidazol-2-yl]pyrrolidine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and catalysts
Mechanism of Action
The mechanism of action of tert-butyl (2S,5S)-2-methyl-5-[5-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-imidazol-2-yl]pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: Similar boronate ester group but different core structure.
Tert-butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine-1-carboxylate: Similar boronate ester group with a piperidine ring instead of a pyrrolidine ring
Uniqueness
The uniqueness of tert-butyl (2S,5S)-2-methyl-5-[5-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-imidazol-2-yl]pyrrolidine-1-carboxylate lies in its combination of a pyrrolidine ring, an imidazole moiety, and a boronate ester group, which provides a versatile platform for various chemical transformations and applications .
Properties
Molecular Formula |
C25H36BN3O4 |
---|---|
Molecular Weight |
453.4 g/mol |
IUPAC Name |
tert-butyl (2S,5S)-2-methyl-5-[5-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-imidazol-2-yl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C25H36BN3O4/c1-16-9-14-20(29(16)22(30)31-23(2,3)4)21-27-15-19(28-21)17-10-12-18(13-11-17)26-32-24(5,6)25(7,8)33-26/h10-13,15-16,20H,9,14H2,1-8H3,(H,27,28)/t16-,20-/m0/s1 |
InChI Key |
PPEKQYOCBJLNHR-JXFKEZNVSA-N |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=CN=C(N3)[C@@H]4CC[C@@H](N4C(=O)OC(C)(C)C)C |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=CN=C(N3)C4CCC(N4C(=O)OC(C)(C)C)C |
Origin of Product |
United States |
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